sarcolipin
Description
Properties
CAS No. |
145018-73-1 |
|---|---|
Molecular Formula |
C8H8N2OS |
Synonyms |
sarcolipin |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Sarcolipin
Sarcolipin as a Single-Pass Transmembrane Protein
This compound is characterized as a single-pass transmembrane protein, meaning it spans the lipid bilayer of the SR membrane only once nih.govebi.ac.ukwikipedia.org. This topology is crucial for its function as a regulator of SERCA, which is also embedded within the SR membrane. The single transmembrane helix serves as an anchor, positioning this compound in close proximity to SERCA to exert its regulatory effects wikipedia.org. Structural analysis suggests that the protein has a hydrophilic N-terminal region facing the cytoplasm, a single hydrophobic alpha-helical transmembrane region embedded within the membrane, and a hydrophilic C-terminal region extending into the SR lumen researchgate.netresearchgate.net.
Identification and Role of Key Functional Domains
This compound's function is mediated by the specific interactions and contributions of its different domains: the N-terminus, the transmembrane domain, and the C-terminus researchgate.netbiorxiv.org.
Transmembrane Domain Interactions
The transmembrane domain of this compound is critical for its interaction with SERCA biorxiv.org. This helical segment binds to a specific groove on the SERCA pump, primarily formed by transmembrane helices M2, M6, and M9 of SERCA researchgate.netfrontiersin.org. This interaction is necessary for stabilizing the regulatory complex and contributing to the inhibition of SERCA's calcium affinity mdpi.combiorxiv.org. Amino acids within the transmembrane domain of this compound are conserved and predicted to interact with specific residues in SERCA1a thebiogrid.orgpnas.org. Molecular modeling and simulation studies have provided insights into how this binding occurs and influences SERCA's conformational states researchgate.netpnas.org.
Cytosolic and Luminal Loop Contributions to Function
Beyond the transmembrane domain, the cytosolic N-terminus and the luminal C-terminus of this compound also contribute to its regulatory function biorxiv.orgfrontiersin.org.
The N-terminal domain, which is unstructured and faces the cytoplasm, has been shown to play a primary role in the uncoupling of SERCA activity from calcium transport mdpi.combiorxiv.org. This domain contains a putative phosphorylation site (Thr-5) that, upon phosphorylation, may reverse SERCA inhibition and uncoupling nih.govnih.gov. The sequence of the N-terminus can vary across species frontiersin.org.
The conserved luminal C-terminal domain of this compound protrudes into the SR lumen biorxiv.org. This tail appears to be essential for the proper localization and retention of this compound in the ER membrane biorxiv.orgresearchgate.net. Studies suggest that the C-terminus is critical for SERCA inhibition and may dynamically control interdomain communication within this compound biorxiv.org. Specific residues in the luminal tail, such as Tyr-29 and Tyr-31, may interact with aromatic residues in SERCA1a pnas.org.
Structural Homologies and Distinctions with Other SERCA Regulators
This compound shares structural homology with phospholamban (PLN), another key regulator of SERCA activity, particularly within their transmembrane domains nih.govthebiogrid.orgnih.gov. Both proteins belong to the regulin family of small transmembrane peptides that modulate SERCA mdpi.comnih.govebi.ac.uk. They both bind to the same canonical groove on SERCA formed by TM2, TM6, and TM9 to form 1:1 heterodimeric complexes mdpi.com.
However, despite these similarities, this compound and phospholamban exhibit significant structural and functional distinctions mdpi.comnih.gov. This compound is shorter (31 amino acids) compared to PLN (52 amino acids) mdpi.compnas.org. A key difference lies in their C-termini: this compound has a hydrophilic luminal C-terminal segment, whereas PLN lacks a significant luminal extension pnas.orgnih.gov. Additionally, PLN has a more extended cytoplasmic domain with an alpha-helical structure, while the cytosolic region of this compound is largely unstructured, providing greater flexibility nih.govnih.gov.
These structural differences contribute to their distinct functional outcomes. While both inhibit SERCA by decreasing its calcium affinity, this compound also uniquely decreases the maximal activity (Vmax) of SERCA, and importantly, promotes the uncoupling of ATP hydrolysis from calcium transport, a mechanism linked to thermogenesis mdpi.comfrontiersin.orgnih.govnih.gov. Furthermore, studies suggest that PLN and this compound may adopt distinct oligomeric states in the membrane, which could contribute to tissue-specific SERCA regulation nih.govresearchgate.net.
Sarcolipin S Interaction with Sarco Endo Plasmic Reticulum Ca²⁺ Atpase Serca
Mechanism of SERCA Inhibition by Sarcolipin
This compound inhibits SERCA activity through a mechanism that involves reducing the pump's apparent affinity for Ca²⁺ and inducing specific conformational changes. physiology.orgphysiology.orgpnas.org
A primary effect of this compound binding to SERCA is a reduction in the apparent Ca²⁺ affinity of the pump. physiology.orgphysiology.orgpnas.org This means that a higher cytosolic Ca²⁺ concentration is required to achieve half-maximal activation of SERCA in the presence of SLN. nih.gov Studies have shown that SLN can decrease the apparent calcium affinity of SERCA, with reported changes in KCa (Ca²⁺ concentration at half-maximal activation) in the range of 0.34 µm calcium compared to SERCA alone. nih.gov This effect is comparable to or even greater than that observed with phospholamban under certain conditions. nih.govpnas.org
Interactive Table 1: Impact of this compound on SERCA Apparent Ca²⁺ Affinity
| Condition | Apparent KCa (µm Ca²⁺) | ΔKCa (µm Ca²⁺) | Reference |
| SERCA alone | 0.46 | - | nih.gov |
| SERCA + Wild-type SLN | 0.80 | 0.34 | nih.gov |
Note: Data is representative of in vitro studies using co-reconstituted proteoliposomes.
This compound binding induces specific conformational changes in the SERCA pump. biorxiv.orgfrontiersin.org During the normal Ca²⁺ transport cycle, SERCA transitions between different conformational states, including the Ca²⁺ high-affinity E1 state and the Ca²⁺ low-affinity E2 state. biorxiv.orgfrontiersin.org this compound binding is thought to stabilize an E2-like state or alter the transition between states, thereby reducing the apparent Ca²⁺ affinity. nih.govfrontiersin.org Molecular dynamics simulations suggest that the cytosolic domain of SLN can induce a salt bridge-mediated structural rearrangement in the energy-transduction domain of SERCA. nih.govacs.org This structural change is proposed to perturb Ca²⁺ occlusion at specific residues within the Ca²⁺ binding sites, contributing to the uncoupling phenomenon. nih.gov
Impact on Apparent Ca²⁺ Affinity of SERCA
Uncoupling of Ca²⁺ Transport from ATP Hydrolysis by this compound
A unique characteristic of this compound's interaction with SERCA is its ability to uncouple Ca²⁺ transport from ATP hydrolysis. physiology.orgphysiology.orgfrontiersin.org In the normal SERCA cycle, the hydrolysis of one ATP molecule fuels the transport of two Ca²⁺ ions into the sarcoplasmic reticulum lumen. nih.govfrontiersin.orgbiologists.com this compound disrupts this coupling, leading to ATP hydrolysis without efficient Ca²⁺ translocation. physiology.orgphysiology.orgfrontiersin.org
The uncoupling of SERCA activity by this compound has significant energetic consequences. physiology.orgresearchgate.netnih.gov The futile cycling of SERCA, where ATP is hydrolyzed but Ca²⁺ is not effectively transported, results in increased ATP consumption and heat production. frontiersin.orgresearchgate.netnih.gov This process is considered a mechanism for non-shivering thermogenesis in muscle. frontiersin.orgfrontiersin.orgresearchgate.net Increased this compound expression and the resulting uncoupled SERCA activity can lead to higher resting energy expenditure. biologists.comresearchgate.net Studies in mice overexpressing SLN have shown increased oxygen consumption and fatty acid oxidation, contributing to resistance against diet-induced obesity. nih.gov
Interactive Table 2: Energetic Effects of this compound Overexpression in Mouse Muscle
| Metric | SLN Overexpression vs. Wild-type | Reference |
| Energy Expenditure | Increased | nih.gov |
| Oxygen Consumption | Increased | nih.gov |
| Fatty Acid Oxidation | Increased | nih.gov |
| Resistance to Diet-induced Obesity | Increased | nih.gov |
Note: Data is based on studies in mouse models.
Two primary mechanisms have been proposed to explain this compound-mediated uncoupling: enzyme slippage and passive leak. frontiersin.orgnih.govresearchgate.net
Enzyme Slippage: This mechanism suggests that after ATP hydrolysis and the formation of the phosphorylated intermediate (E1P-Ca²⁺), this compound promotes the premature release of Ca²⁺ back into the cytosol instead of into the SR lumen. physiology.orgfrontiersin.orgnih.govnih.gov This "slippage" of Ca²⁺ effectively wastes the energy from ATP hydrolysis as the ion is not transported against its concentration gradient. elifesciences.org
Passive Leak: This mechanism proposes that this compound binding to SERCA increases the passive permeability of the SERCA channel to Ca²⁺, allowing luminal Ca²⁺ to leak back into the cytosol. frontiersin.orgnih.govcore.ac.uk This leak dissipates the Ca²⁺ gradient maintained by SERCA, requiring the pump to hydrolyze more ATP to compensate, even if the forward transport is occurring. biologists.comcore.ac.uk
While both mechanisms likely contribute, the exact proportions and conditions under which each mechanism predominates are still areas of active research. frontiersin.orgfrontiersin.orgnih.gov Some studies suggest that this compound's continued binding to SERCA throughout its kinetic cycle, even in the Ca²⁺-bound state, facilitates the premature release of Ca²⁺ to the cytosol. nih.govnih.gov
Energetic Consequences of Uncoupled SERCA Activity
Differential Interaction with SERCA Isoforms (SERCA1a, SERCA2a)
SERCA exists in different isoforms, with SERCA1a predominantly found in fast-twitch skeletal muscle and SERCA2a primarily in slow-twitch skeletal muscle and cardiac muscle. physiology.orgmdpi.complos.org this compound has been shown to interact with and inhibit both SERCA1a and SERCA2a isoforms, although its expression patterns and the physiological consequences of its interaction can vary between muscle types and species. physiology.orgfrontiersin.orgmdpi.comportlandpress.com
While early views suggested a preferential regulation of SERCA1 by SLN and SERCA2a by PLN, it is now understood that SLN can interact with both isoforms. plos.orgportlandpress.com In rodent atria, where SERCA1 is largely absent, SLN is highly expressed and can interact with SERCA2a. portlandpress.com Co-expression of SLN and PLN with either SERCA1a or SERCA2a can lead to "superinhibition," a synergistic effect resulting in a greater reduction in apparent Ca²⁺ affinity than with either regulator alone. pnas.orgportlandpress.compnas.org This superinhibition may be partly attributed to SLN's ability to disrupt PLN pentamers, increasing the inhibitory monomeric form of PLN, and potentially forming a more stable ternary complex with SERCA. pnas.orgportlandpress.compnas.org
Studies in human skeletal muscle have also indicated that both SLN and PLN can interact with both SERCA1a and SERCA2a, suggesting a more complex regulatory landscape in vivo. plos.orgresearchgate.net
Comparative Analysis of this compound and Phospholamban (PLB) Interaction with SERCA
This compound and phospholamban (PLB) are two homologous small transmembrane proteins that regulate SERCA activity, sharing structural similarities in their transmembrane domains. pnas.orgmdpi.comportlandpress.com While both proteins inhibit SERCA by lowering its apparent Ca²⁺ affinity, there are crucial distinctions in their binding properties and functional consequences. anatoljcardiol.complos.orgmdpi.com PLB is predominantly expressed in cardiac muscle and slow-twitch skeletal muscle, whereas SLN is more abundant in fast-twitch skeletal muscle and cardiac atria. physiology.orgnih.govbiorxiv.org Despite these preferential expression patterns, both SLN and PLB can interact with and regulate both SERCA1a and SERCA2a isoforms in human skeletal muscle. plos.orgresearchgate.net
A key difference between SLN and PLB lies in their interaction with SERCA in different Ca²⁺-bound states. PLB primarily interacts with SERCA in the Ca²⁺-free (E2) state, and its binding is significantly reduced or abolished at higher Ca²⁺ concentrations. frontiersin.orgnih.govanatoljcardiol.com In contrast, SLN has the notable ability to bind to SERCA even when Ca²⁺ is bound and can remain associated with the pump throughout its kinetic cycle. frontiersin.orgnih.govresearchgate.net This persistent binding of SLN to Ca²⁺-bound SERCA is thought to be fundamental to its ability to uncouple Ca²⁺ transport from ATP hydrolysis. frontiersin.orgnih.gov
Experimental data from cross-linking studies illustrate this difference in binding. SLN shows maximal cross-linking with SERCA in the presence of ATP and remains bound at high Ca²⁺ concentrations (up to 100 µM). nih.gov PLB, conversely, interacts with SERCA at nanomolar Ca²⁺ concentrations, with its binding diminishing at Ca²⁺ levels above 1 µM. nih.gov This suggests that SLN can interact with both the Ca²⁺-bound (E1) and Ca²⁺-free (E2) states of SERCA, while PLB primarily interacts with the E2 state. frontiersin.orgnih.govresearchgate.net
The distinct binding behaviors are summarized in the table below:
| Regulator | Primary SERCA State Interaction | Binding at High Cytosolic Ca²⁺ | Effect on SERCA Vmax |
| Phospholamban (PLB) | Ca²⁺-free (E2) frontiersin.orgnih.govanatoljcardiol.com | Reduced/Abolished frontiersin.orgnih.govanatoljcardiol.com | Little to no effect nih.gov |
| This compound (SLN) | Ca²⁺-bound and Ca²⁺-free frontiersin.orgnih.govresearchgate.net | Maintained frontiersin.orgnih.govresearchgate.net | Decreased nih.govmdpi.com |
Studies have shown that when SLN and PLB are co-expressed, they can form a ternary complex with SERCA, leading to an enhanced or "super-inhibitory" effect on SERCA activity compared to the inhibition caused by either protein alone. pnas.orgplos.orgresearchgate.netnih.gov This suggests that SLN and PLB can have additive or even synergistic effects on SERCA regulation. physiology.orgpnas.orgbiorxiv.org
Initially, it was hypothesized that SLN might exert its effects indirectly through PLB, perhaps by disrupting PLB pentamer formation and increasing the availability of inhibitory PLB monomers. nih.govnih.gov However, subsequent research, including studies involving SLN overexpression in PLB-knockout mouse hearts, indicated that SLN can interact directly with SERCA and does not require the presence of PLB for its inhibitory function. nih.gov
The super-inhibition observed upon co-expression is attributed to the formation of a stable PLN/SLN/SERCA complex. pnas.org Modeling studies suggest that the regulatory binding cavity in the E2 conformation of SERCA can accommodate both SLN and PLB helices simultaneously. pnas.org While the precise molecular mechanisms underlying the additive or synergistic effects are still being investigated, the formation of a ternary complex and the distinct binding properties of SLN and PLB to different SERCA states likely contribute to the observed enhanced inhibition. nih.govpnas.org
Physiological Roles of Sarcolipin in Muscle Homeostasis
Contribution to Muscle Thermogenesis
Skeletal muscle, constituting approximately 40% of body mass, is a major thermogenic organ, contributing to both shivering and non-shivering thermogenesis (NST) nih.gov. Sarcolipin is a key mediator of muscle-based heat production.
This compound is indispensable for muscle-based non-shivering thermogenesis (NST) researchgate.netnih.gov. Studies using this compound knockout (Sln-/-) mice have demonstrated that these animals are unable to maintain their core body temperature when exposed to acute cold (4 °C) and develop hypothermia researchgate.netnih.gov. This cold-sensitive phenotype in Sln-/- mice can be fully restored by muscle-specific this compound overexpression, underscoring this compound's fundamental role in SERCA-mediated heat production researchgate.netnih.gov.
Muscle-based NST, mediated by this compound, can also compensate for the loss of brown adipose tissue (BAT) function. For instance, Sln-/- mice exhibit comparable weight gain to uncoupling protein 1 (UCP1)-knockout mice (which lack functional BAT) when fed a high-fat diet, suggesting that the loss of muscle-based thermogenesis has similar metabolic consequences as the absence of BAT-mediated diet-induced thermogenesis e-dmj.org. In cold-adapted UCP1-knockout mice, this compound expression is upregulated, further indicating a compensatory role for this compound-mediated NST nih.govfrontiersin.org. This mechanism is particularly relevant in species like birds, which lack BAT but maintain high body temperatures primarily through skeletal muscle thermogenesis frontiersin.orgfrontiersin.org.
Skeletal muscle contributes to heat production through both shivering and non-shivering mechanisms e-dmj.org. While shivering thermogenesis involves heat generated as a byproduct of muscle contraction, this compound-mediated NST produces heat independently of muscle contraction, thereby reducing the risk of skeletal muscle fatigue during chronic heat production e-dmj.orgnoaa.gov. During prolonged cold adaptation, animals may transition from shivering to NST mechanisms, with this compound-based NST potentially becoming the primary mechanism of thermogenesis as continuous shivering can lead to muscle damage frontiersin.org. Both shivering and NST rely on sarcoplasmic reticulum (SR) Ca2+-cycling, thus invariably recruiting this compound and SERCA, making this compound-dependent heat production a component of both mechanisms frontiersin.org.
The core mechanism by which this compound generates heat involves its interaction with the SERCA pump, leading to the uncoupling of Ca2+ transport from ATP hydrolysis nih.govnih.gove-dmj.orgresearchgate.netfrontiersin.orgnih.govroyalsocietypublishing.orgnih.gov. Normally, SERCA utilizes the energy from ATP hydrolysis to actively transport two Ca2+ ions into the sarcoplasmic reticulum (SR) lumen for each ATP molecule consumed, maintaining a low cytosolic Ca2+ concentration nih.gov.
When this compound binds to SERCA, it alters the pump's efficiency. This compound allows ATP hydrolysis to proceed, but it decreases the rate of Ca2+ transport into the SR due to a "slippage" of Ca2+ back into the cytosol nih.govnih.govnoaa.govroyalsocietypublishing.org. This uncoupling means that more ATP must be hydrolyzed by SERCA to transport the same amount of Ca2+ compared to when this compound is absent, resulting in "futile cycling" nih.govresearchgate.netnih.govnih.govroyalsocietypublishing.orgumich.edu. The energy from this "wasted" ATP hydrolysis is dissipated as heat, contributing significantly to muscle thermogenesis nih.govresearchgate.netnih.gove-dmj.orgfrontiersin.orgnih.govroyalsocietypublishing.orgnih.govumich.edu.
X-ray crystallographic studies have provided molecular details of this compound's binding to SERCA within its transmembrane groove frontiersin.org. The functional uncoupling and heat release rate dictated by the SERCA/sarcolipin complex are influenced by specific intramembrane interactions, particularly the carboxyl-terminal residues that anchor this compound to the SR membrane in an inhibitory topology nih.gov.
Interplay with Shivering Thermogenesis
Regulation of Whole-Body Energy Metabolism
Beyond its direct role in thermogenesis, this compound significantly influences whole-body energy metabolism.
Conversely, this compound overexpression (SlnOE) in mice leads to increased energy consumption and resistance to diet-induced obesity, even when fed a high-fat diet nih.gove-dmj.orgfrontiersin.orgumich.eduphysiology.org. This suggests that enhancing this compound activity in muscle can be an effective strategy to burn excess calories and manage weight gain nih.gov. The increased energy expenditure in SlnOE mice is linked to enhanced fat utilization and oxidative metabolism in muscle frontiersin.org.
This compound plays a dual role in muscle metabolism by both creating energy demand and promoting mitochondrial biogenesis and ATP production frontiersin.orgnih.gov. The uncoupling of SERCA by this compound elevates cytosolic Ca2+ and ADP levels, both of which are potent activators of mitochondrial ATP synthesis, helping to meet the increased metabolic demand frontiersin.org.
This compound's interaction with SERCA alters cytosolic Ca2+ transients, which in turn activates Ca2+-dependent signaling pathways, notably Ca2+/calmodulin-dependent protein kinase II (CaMKII) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) nih.govphysiology.org. PGC-1α is a master regulator of mitochondrial biogenesis and oxidative metabolism nih.gov. Therefore, this compound effectively integrates increased energy demand with enhanced mitochondrial ATP production by signaling through CaMKII/PGC-1α pathways nih.gov. This modulation of mitochondrial function by this compound contributes to an oxidative phenotype in muscle and improves muscle energetics, providing resistance against diet-induced lipotoxicity nih.gov.
Influence on Fuel Utilization (e.g., Fatty Acid Oxidation)
This compound significantly influences muscle metabolic profiles and fuel utilization, particularly promoting oxidative capacity and fatty acid oxidation physiology.orgnih.govnih.gov. Genetic deletion of SLN in differentiating myotubes has been shown to result in lower mitochondrial DNA, reduced rates of fatty acid oxidation, and decreased oxygen consumption rates, indicating its importance in ensuring proper mitochondrial content and function physiology.org. Conversely, transgenic overexpression of SLN (SLNOE) in mice leads to substantial improvements in treadmill exercise endurance and enhanced fatigue resistance in isolated muscles physiology.orgphysiology.org. This improved fatigue resistance is attributed to elevated fatty acid metabolism, as SLNOE muscles exhibit increased expression of fatty acid transport proteins, enzymes involved in lipid oxidation, and higher rates of fatty acid oxidation compared to wild-type animals physiology.org.
SLN's role in promoting an oxidative phenotype is further supported by findings that SLNOE mice show increased oxygen consumption and fatty acid utilization, alongside a marked increase in mitochondrial content and size in skeletal muscles nih.gov. This is associated with an increased expression of peroxisome proliferator-activated receptor δ (PPARδ) and PPARγ coactivator 1α (PGC1α), key transcriptional activators of mitochondrial biogenesis and enzymes involved in oxidative metabolism nih.gov. These findings suggest that SLN is involved in programming fast-twitch muscles towards an oxidative phenotype and plays a critical role in whole-body energy metabolism and resistance against diet-induced obesity frontiersin.orgnih.govnih.gov.
The following table summarizes key metabolic effects observed with altered this compound expression:
| Condition | Mitochondrial DNA | Fatty Acid Oxidation | Oxygen Consumption Rates | Exercise Endurance | Fatigue Resistance |
| SLN Knockout (Myotubes) | Lower | Reduced | Reduced | Not specified | Not specified |
| SLN Overexpression (Mice) | Increased | Higher | Increased | Improved | Enhanced |
Modulation of Calcium Signaling and Muscle Adaptation
This compound's interaction with SERCA directly impacts intracellular calcium dynamics, which in turn modulates various adaptive processes in muscle.
This compound's primary mechanism involves inhibiting the SERCA pump, which reduces SERCA's apparent Ca²⁺ affinity and uncouples Ca²⁺ transport from ATP consumption physiology.orgnih.govresearchgate.net. This uncoupling leads to a reduction in the efficiency of Ca²⁺ reuptake into the sarcoplasmic reticulum (SR), thereby prolonging cytosolic Ca²⁺ transients and affecting Ca²⁺ oscillations physiology.orgphysiology.org. While the rapid rise in cytosolic Ca²⁺ drives muscle contraction, the return of Ca²⁺ to resting levels by SERCA is crucial for relaxation physiology.org. By modulating SERCA activity, SLN directly influences muscle relaxation rates and energy expenditure physiology.orgnih.govresearchgate.net. Studies have shown that muscles from SLN knockout mice exhibit increased SERCA function, SR Ca²⁺ uptake, and faster relaxation rates, whereas overexpression of SLN can increase twitch force production physiology.org.
Changes in cytosolic Ca²⁺ levels and oscillations, mediated by this compound, serve as crucial signals for muscle adaptation by activating Ca²⁺-dependent signaling pathways physiology.orgnih.gov. This compound-mediated regulation of Ca²⁺ signaling can activate pathways such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and calcineurin (Cn) physiology.orgnih.govcdnsciencepub.com. Elevations in intracellular calcium activate calcineurin, leading to the dephosphorylation and nuclear translocation of nuclear factor of activated T-cell (NFAT), which then stimulates myocyte enhancer factor 2 (MEF2) activity to determine fiber-type profiles physiology.org. CaMKII, a multifunctional serine-threonine protein kinase, is also activated by Ca²⁺ and has been shown to promote mitochondrial biogenesis and glucose transporter 4 (GLUT4) expression physiology.org. Research indicates that SLN overexpression leads to increased expression of CaMKII and calcineurin, along with enhanced calcineurin phosphatase activity, suggesting that SLN acts through these Ca²⁺-dependent mechanisms to increase oxidative metabolism in response to increased energy demand nih.gov.
This compound plays a significant role in promoting adaptive remodeling of muscle, including fiber-type shifts and muscle hypertrophy physiology.orgnih.govresearchgate.net. SLN has been shown to activate Ca²⁺ signaling, which in turn promotes mitochondrial biogenesis, fiber-type shifts, and muscle hypertrophy physiology.orgnih.govresearchgate.net. For instance, in functionally overloaded plantaris muscles, ectopic expression of SLN is observed and is required for fast-to-slow fiber type transitions and myofiber hypertrophy physiology.org. This is associated with increased calcineurin signaling physiology.org. Conversely, genetic deletion of SLN can attenuate these adaptive responses, leading to a failure of myofibers to grow in size and number, and an impaired transition towards the slow fiber type in overloaded muscles physiology.org. In unloaded muscles, SLN deletion can exacerbate myofiber atrophy and accelerate the slow-to-fast fiber type shift physiology.org. These findings underscore this compound's critical involvement in muscle plasticity and its ability to influence muscle mass and contractile properties through Ca²⁺-dependent mechanisms physiology.orgphysiology.org.
Activation of Ca²⁺-Dependent Signaling Pathways (e.g., Calcineurin, CaMKII)
This compound in Specific Muscle Types and Organ Systems
This compound expression in rodents is regulated in a developmental and tissue-specific manner nih.gov. During late embryonic development (approximately one week before birth), SLN expression is induced in all skeletal muscles, peaking around birth physiology.orgnih.gov. After this developmental peak, SLN primarily remains present in oxidative mouse muscles physiology.org. In adult skeletal muscle, two SERCA isoforms, SERCA1a and SERCA2a, are predominantly expressed in specific fiber types plos.org. SERCA1a is found in fast glycolytic fibers, while SERCA2a is mainly expressed in slow-twitch and fast-oxidative fibers nih.govplos.org. SLN is highly expressed in slow-twitch/oxidative fibers, such as the soleus and red gastrocnemius, and to a lesser extent in fast-twitch muscles like the extensor digitorum longus (EDL) frontiersin.orgnih.govnih.gov. SLN is often undetectable in white gastrocnemius nih.gov. This distribution aligns with its role in promoting oxidative metabolism and fatigue resistance physiology.orgnih.gov. In humans and other large mammals, SLN levels are more abundant compared to rodents, particularly in skeletal muscle, where it contributes to non-shivering thermogenesis frontiersin.org. While SLN is primarily known for its role in skeletal muscle, its expression in the heart is largely restricted to the atrium nih.gov.
Regulation of Sarcolipin Expression and Activity
Transcriptional Regulation of the SLN Gene
The transcription of the SLN gene is a complex process influenced by specific promoter elements and a variety of transcription factors, responding dynamically to physiological demands and environmental stimuli.
The SLN gene's transcriptional regulation involves several key promoter elements and transcription factors. The gene contains a binding site for the myocyte enhancer factor 2 (MEF2) in combination with a MEF3-like element upstream of its TATA box cluster, indicating MEF2's role in its muscle-specific induction. eur.nl MEF2, along with myoblast differentiation factor 1 (MyoD), promotes muscle growth by activating myogenic transcription factors. physiology.org Calcineurin, a calcium-dependent phosphatase, can activate MEF2, which in turn influences fiber-type profile. physiology.org
The cAMP response element-binding protein (CREB) also plays a crucial role in SLN gene expression. A CREB binding site has been identified on the sarcolipin promoter, and this site is necessary for promoter activation. nih.govbiorxiv.org Studies have shown that CREB binds to the this compound promoter in muscle, and this binding is enhanced when Site-1 Protease (S1P) is deleted. nih.govbiorxiv.org Conversely, spexin (B561601) has been shown to inhibit CREB phosphorylation, thereby downregulating SLN transcription via the GALR2 receptor. ahajournals.org
Activating transcription factor 6 (ATF6), a sarco/endoplasmic reticulum (SR/ER)-transmembrane protein, negatively regulates this compound. nih.govbiorxiv.org In cultured cells, S1P negatively regulates this compound by activating ATF6, which subsequently inhibits both basal and calcineurin-stimulated this compound promoter activity. nih.govbiorxiv.org ATF6 functions as a transcription factor in response to misfolded proteins, regulating a gene program that enhances protein quality control. nih.govjci.org
The interplay of these transcription factors and their associated pathways illustrates the intricate control over SLN gene expression.
| Transcription Factor | Role in SLN Regulation | Associated Pathway/Mechanism | References |
| MEF2 | Muscle-specific induction; promotes muscle growth | Activated by calcineurin; influences fiber-type profile | physiology.orgeur.nl |
| CREB | Promoter activation; binding enhanced by S1P deletion | cAMP signaling pathway; inhibited by spexin via GALR2 | nih.govbiorxiv.orgahajournals.org |
| ATF6 | Negative regulator; inhibits promoter activity | Activated by S1P; involved in ER stress response | nih.govbiorxiv.orgnih.govjci.org |
This compound expression is highly dynamic and responsive to various cellular stressors and environmental cues, particularly those related to energy demand and thermoregulation.
Cold Exposure: this compound plays a significant role in non-shivering thermogenesis (NST), especially during cold exposure. In mammals, increased this compound content is observed in response to cold, promoting heat generation by uncoupling SERCA Ca²⁺ transport from ATP hydrolysis. nih.govroyalsocietypublishing.orgnih.gov For instance, conditional ablation of interscapular brown adipose tissue (BAT) in adult mice induces this compound expression in muscle when exposed to cold. nih.gov Neonatal mice, which initially lack shivering ability, exhibit high this compound expression, which is retained at higher levels when reared in cold conditions, overriding developmental downregulation. nih.govnih.gov This suggests a heightened recruitment of muscle-based thermogenesis in neonates under cold stress. nih.gov While cold-acclimated mammals generally upregulate SLN, cold-acclimated birds have shown a downregulation of SLN, suggesting a reduced potential for muscular NST and a prioritization of shivering thermogenesis in extreme cold. royalsocietypublishing.org
Other Stressors: this compound content is also dynamic during muscle adaptation, with increases observed in response to development, atrophy, overload, and disease. physiology.org Glucocorticoids, stress hormones, are known to upregulate this compound expression in skeletal muscle. nih.gov
| Environmental Cue/Stressor | Effect on SLN Expression | Functional Consequence | References |
| Cold Exposure | Upregulated (mammals); retained in neonates; downregulated in birds | Increased non-shivering thermogenesis; heat production | nih.govroyalsocietypublishing.orgnih.govnih.gov |
| High-Fat Diet (HFD) | Upregulated | Increased energy expenditure; protection against obesity | nih.govuwaterloo.caulpgc.esfrontiersin.orgnih.gov |
| Muscle Adaptation (e.g., atrophy, overload, disease) | Increased | Adaptive mechanism; modulates muscle function | physiology.org |
| Glucocorticoids | Upregulated | Response to metabolic stress | nih.gov |
Identification of Promoter Elements and Transcription Factors (e.g., MEF2, CREB, ATF6)
Post-Translational Modifications of this compound
Beyond transcriptional control, this compound's activity is finely tuned through post-translational modifications, which can alter its interaction with SERCA and its regulatory function.
A key post-translational modification of this compound is phosphorylation. This compound has a highly conserved threonine residue (T5) at its amino terminus, which serves as a potential phosphorylation site. pnas.orgnoaa.govbiorxiv.org Mutation of T5 to alanine (B10760859) has been shown to abolish this compound's inhibitory effect on SERCA function. pnas.org
Serine-threonine protein kinase 16 (STK16) has been identified as a kinase capable of phosphorylating this compound at T5. pnas.orgnih.gov Preliminary data also suggest that Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate this compound at T5. pnas.orgbiorxiv.org Phosphorylation of T5 is believed to relieve this compound's inhibitory (uncoupling) effects on the SERCA pump. noaa.gov This relief of inhibition is thought to occur via structural changes to the this compound-SERCA complex, rather than dissociation. biorxiv.orgfrontiersin.orgresearchgate.net Rearrangement of the N-terminus upon T5 phosphorylation reduces the energy barrier for ion passage, further supporting the uncoupling function. noaa.gov This phosphorylation-mediated regulation is particularly relevant in mediating β-adrenergic responses, especially in the atria, where this compound may play a significant role. pnas.orgnih.gov
| Phosphorylation Site | Kinase Involved (Potential) | Functional Consequence | References |
| Threonine 5 (T5) | STK16, CaMKII | Relieves inhibitory/uncoupling effect on SERCA; mediates β-adrenergic response | pnas.orgnoaa.govbiorxiv.orgnih.gov |
In addition to phosphorylation, this compound can undergo other post-translational modifications, such as S-acylation, including palmitoylation and oleoylation. Native this compound from rabbits and pigs has been shown to be modified by a fatty acid anchor on Cysteine-9 (Cys-9). frontiersin.orgresearchgate.netnih.govsigmaaldrich.cnau.dkresearchgate.netnih.gov In rabbit this compound, approximately 60% is palmitoylated and 40% is oleoylated. researchgate.netnih.govsigmaaldrich.cnau.dknih.gov Pig this compound shows a reverse ratio, with about 40% palmitoylated and 60% oleoylated. nih.govsigmaaldrich.cnau.dknih.gov
Treatment with hydroxylamine, which removes these fatty acids, has been shown to increase the Ca²⁺-dependent ATPase activity of sarcoplasmic reticulum membranes. nih.govsigmaaldrich.cnau.dk This suggests that S-acylation of this compound, or other proteins, is required for its effect on SERCA1a. nih.govsigmaaldrich.cn While the exact functional and structural role of this modification remains to be fully elucidated, it is proposed that acylation/deacylation could serve as a regulatory mechanism for this compound activity, similar to phosphorylation. nih.gov It may also be involved in the oligomerization of SLN. cea.fr
Phosphorylation Events and Their Functional Consequences
Regulatory Feedback Loops Involving this compound and Ca²⁺ Signaling
This compound is intricately involved in regulatory feedback loops with intracellular Ca²⁺ signaling, influencing muscle adaptation and metabolism. This compound's inhibition of SERCA leads to an increase in cytosolic Ca²⁺ levels. nih.govbiologists.com This elevation in intracellular calcium ([Ca²⁺]i) can activate various Ca²⁺-dependent signaling pathways, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. physiology.orgnih.govnih.gov
Activated CaMKII can localize to the nucleus and phosphorylate transcriptional machinery, such as serum response factor (SRF), myogenin, and histone deacetylase 4, promoting skeletal muscle differentiation and oxidative metabolism. physiology.org Calcineurin, when activated by elevated [Ca²⁺]i, mediates the dephosphorylation and translocation of nuclear factor activating T-cell (NFAT) into the nucleus, where it stimulates MEF2 activity to determine fiber-type profile. physiology.org Both MEF2 and PGC1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha), which are promoted by CaMKII, have been implicated in the promotion of SLN expression. physiology.org
Sarcolipin in Muscle Pathophysiology and Adaptive Remodeling
Upregulation of Sarcolipin in Muscle Disease States
Upregulation of SLN expression is a consistent observation across various conditions of muscle dysfunction, atrophy, and myopathies. physiology.orgresearchgate.netnih.govresearchgate.net The extent of this upregulation and the range of models in which it occurs have been well-documented. physiology.org
Muscular Dystrophies (e.g., Duchenne Muscular Dystrophy models)
SLN expression is significantly upregulated in several mouse models of muscular dystrophy, including the mdx mouse model of Duchenne Muscular Dystrophy (DMD) and the dystrophin/utrophin double mutant (mdx/utr-/-) mice. physiology.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net This upregulation is also observed in other types of muscular dystrophies, such as myotubular myopathy and Facioscapulohumeral muscular dystrophy (FSHD) in relevant mouse models. nih.govresearchgate.net Studies have shown that SLN levels are abnormally elevated in the cardiac and skeletal muscles of animal models and human DMD patients. nih.govresearchgate.netphysiology.orgmusculardystrophynews.comphysiology.org The degree of SLN upregulation in glycolytic muscles, such as the extensor digitorum longus (EDL) and quadriceps, can be greater than in oxidative muscles like the diaphragm, where SLN is already abundant. frontiersin.org
Muscle Atrophy and Disuse Conditions
Elevated SLN expression has been demonstrated under conditions of muscle disuse and atrophy. physiology.orgphysiology.org For instance, hindlimb immobilization, an in vivo model of skeletal muscle atrophy, leads to increased SLN expression. physiology.orgfrontiersin.org In vitro models, such as dexamethasone-treated C2C12 cells, also show elevated SLN levels. physiology.org Studies suggest that SLN upregulation in muscle opposes atrophy. frontiersin.org Deletion of SLN in a mouse model overexpressing phospholamban (PLB), another SERCA regulator, resulted in increased atrophy of the soleus muscle, indicating a potential protective role for SLN in this context. frontiersin.org
Systemic Stress Conditions (e.g., Infection)
SLN levels in muscle are also induced during systemic stress conditions, such as bacterial infection (e.g., Salmonella) or treatment with lipopolysaccharides (LPS). nih.govresearchgate.net These findings indicate that SLN upregulation can occur in response to broader physiological challenges beyond primary muscle disorders.
Debate on Adaptive vs. Maladaptive Roles of this compound Upregulation in Disease
The significance of altered SLN expression in muscle pathophysiology is not fully understood, leading to a debate on whether its upregulation in disease is adaptive or maladaptive. physiology.orgresearchgate.netnih.govfrontiersin.org Some research suggests that increased SLN is detrimental, potentially reducing muscle function and exacerbating high intracellular Ca2+ levels observed in certain conditions. physiology.orgphysiology.orgresearchgate.netnih.gov Conversely, significant evidence supports the view that increased SLN is a beneficial adaptive mechanism. physiology.orgphysiology.orgresearchgate.netnih.gov The concept of SLN hormesis has been proposed, suggesting that both excessively high and low levels of SLN can be detrimental to muscle health in disease. physiology.orgphysiology.orgnih.gov
Protective Mechanisms: Oxidative Capacity, Mitochondrial Health, ROS Protection
There is evidence suggesting that increased SLN content can be a beneficial adaptive mechanism during times of cell stress. physiology.orgphysiology.orgnih.gov SLN's interaction with SERCA leads to uncoupling of Ca2+ transport from ATP consumption, which can elevate cytosolic Ca2+ and ADP levels. frontiersin.org These are potent activators of mitochondrial ATP synthesis, potentially helping to meet increased metabolic demand. frontiersin.org Enhanced SLN activity appears to play a role in muscle adaptation to high energy demand, such as during cold or diet-induced thermogenesis and endurance exercise, which rely on mitochondrial oxidative metabolism. frontiersin.orgnih.govroyalsocietypublishing.orgnih.gov
Overexpression of SLN has been shown to trigger adaptive muscle remodeling, improving muscle energetics and enhancing muscle contractility and fatigue resistance. physiology.orgphysiology.org This is thought to be partly due to elevated fatty acid metabolism, as muscles with SLN overexpression show increased expression of fatty acid transport proteins and enzymes involved in lipid oxidation, along with higher rates of fatty acid oxidation. physiology.orgnih.gov Moreover, SLN overexpression can trigger mitochondrial biogenesis by raising intracellular Ca2+ levels, which activates pathways like CAMKII and PGC-1α. physiology.orgphysiology.orgnih.govroyalsocietypublishing.org Studies using genetically engineered SLN mouse models and primary muscle cells demonstrate that SLN plays a crucial role in mitochondrial biogenesis and oxidative metabolism in muscle. nih.gov Loss of SLN can severely compromise muscle oxidative capacity. nih.gov SLN-mediated Ca2+ signaling has been shown to promote mitochondrial health and muscle metabolism. nih.govfrontiersin.org
Furthermore, the upregulation of SLN seen under conditions of muscle disuse, atrophy, and disease may serve as a protective mechanism against reactive oxygen species (ROS)-mediated SERCA damage. physiology.orgphysiology.org Environments associated with skeletal muscle myopathies, disuse, and injury often exhibit elevated ROS levels. physiology.orgphysiology.org
Detrimental Contributions to Calcium Overload and Muscle Dysfunction in specific contexts
Conversely, some studies propose that increased SLN, particularly in dystrophic muscle, is deleterious. physiology.orgphysiology.orgresearchgate.netnih.gov The inhibitory effect of SLN on SERCA and the resulting decline in SERCA activity, especially in environments already experiencing severe intracellular Ca2+ overload, have been a subject of debate regarding whether increased SLN expression is adaptive or maladaptive. physiology.org
Abnormally high levels of calcium inside muscle cells are recognized as a key event in initiating and promoting DMD. physiology.orgmusculardystrophynews.comphysiology.org Reduced activity of the SERCA pump is one mechanism contributing to this calcium overload. physiology.orgmusculardystrophynews.com Since this compound inhibits SERCA, its unusually high levels in dystrophic muscle have been suggested to be a major contributor to SERCA dysfunction in these muscles. researchgate.netmusculardystrophynews.com Reducing or ablating SLN expression has been shown to improve SERCA function in dystrophic muscles. physiology.orgnih.gov
In dystrophic muscles, despite SLN upregulation, glucose clearance rates and mitochondrial content and function are often severely impaired, suggesting that in this context, SLN upregulation might decrease mitochondrial function and increase energy demand. physiology.org The increased levels of SLN in dystrophic muscle could uncouple the SERCA pump and increase ATP utilization, further increasing energy demand and potentially contributing to mitochondrial dysfunction and oxidative stress. physiology.org Studies have shown that reducing or ablating SLN expression can improve muscle metabolism, reduce oxidative stress, and decrease muscle pathology in mdx mice. physiology.orgnih.gov For example, fibrosis and necrosis were significantly reduced in the muscles of mdx mice with reduced or ablated SLN. physiology.orgnih.gov
However, there are conflicting findings, with some studies suggesting that the total loss of SLN may worsen the dystrophic phenotype in certain muscles of mdx mice, possibly through the downregulation of calcineurin signaling. nih.govoup.com This highlights the complex and context-dependent role of this compound in muscle disease.
Concept of this compound Hormesis in Muscle Health and Disease
The concept of this compound hormesis in muscle health and disease proposes that both excessively low and excessively high levels of SLN can be detrimental to muscle health. physiology.orgphysiology.orgnih.govresearchgate.netresearchgate.net This perspective highlights the complex role of SLN, suggesting that an optimal range of SLN expression is crucial for maintaining muscle function and promoting adaptive responses. physiology.orgphysiology.orgnih.govresearchgate.netresearchgate.net The dynamic nature of SLN expression in response to various physiological and pathological conditions underscores the importance of tightly regulated SLN levels for proper muscle adaptation and function. physiology.orgphysiology.orgnih.govresearchgate.netresearchgate.net
This compound's Impact on Disease Progression in Animal Models (e.g., SLN-KO, SLN-OE)
Studies utilizing genetically altered mouse models, such as this compound knockout (SLN-KO) and this compound overexpression (SLN-OE) mice, have provided significant insights into the role of SLN in muscle pathophysiology and disease progression. frontiersin.org These models allow for the investigation of the consequences of altered SLN expression on muscle function, metabolism, and disease severity.
Effects on Muscle Wasting and Regeneration
SLN expression is often upregulated in conditions of muscle disuse, atrophy, and various muscle diseases. physiology.orgresearchgate.net The physiological role of this upregulation has been a subject of debate, with some suggesting it is maladaptive due to SLN's inhibitory effect on SERCA, potentially exacerbating Ca²⁺ overload in diseased states. physiology.org However, studies in SLN-KO mice have shown that the absence of SLN can worsen muscle atrophy in certain conditions, suggesting a beneficial adaptive role for increased SLN. physiology.orgplos.org For instance, in a mouse model of centronuclear myopathy (PlnOE mice), genetic deletion of SLN exacerbated muscle atrophy and weakness, which was attributed to impaired calcineurin signaling. plos.org This suggests that the upregulation of SLN in such myopathies may be a protective mechanism. plos.org
Conversely, while SLN-KO mice display increased SERCA function and faster relaxation rates, they also show reduced twitch force production in some muscles. physiology.orgphysiology.org SLN-OE in muscles where SLN is typically low has been shown to increase twitch force production. physiology.orgphysiology.org In models of muscle overload, increased SLN expression has been linked to muscle hypertrophy and fiber-type shifts, mediated via calcineurin signaling. physiology.orgphysiology.org Ablation of SLN in overloaded muscles blunted these adaptive hypertrophic responses. physiology.orgphysiology.org
In the context of muscular dystrophy, reducing SLN expression has shown promising effects on muscle regeneration. Studies in the mdx:utr-/- mouse model, a severe model of Duchenne muscular dystrophy (DMD), demonstrated that germline inactivation of one SLN allele or AAV-mediated SLN knockdown improved muscle regeneration and attenuated muscle pathology. researchgate.netresearchgate.netrutgers.edunih.gov
Influence on Metabolic Dysfunction and Glucose Homeostasis in Disease Models
This compound plays a significant role in regulating muscle metabolism and energy expenditure. physiology.orgnih.govroyalsocietypublishing.org SLN-mediated uncoupling of SERCA increases ATP hydrolysis, contributing to heat production and influencing whole-body metabolism. royalsocietypublishing.orgresearchgate.net
Studies using SLN-KO mice fed a high-fat diet (HFD) have shown increased adiposity and the development of insulin (B600854) resistance, indicating poor glucose tolerance. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov In contrast, wild-type mice on an HFD exhibited upregulated SLN expression in skeletal muscle and were less obese. nih.govroyalsocietypublishing.orgnih.gov
SLN-OE mice, particularly when fed an HFD, demonstrated resistance to diet-induced obesity and did not exhibit metabolic abnormalities like hyperglycemia or glucose intolerance. nih.govroyalsocietypublishing.orgnih.gov These mice showed a higher metabolic rate and enhanced oxidative capacity in their muscles, accompanied by increased mitochondrial biogenesis. nih.govroyalsocietypublishing.orgnih.gov This suggests that increased SLN can promote fat oxidation and protect against diet-induced obesity. nih.govroyalsocietypublishing.org
In dystrophic muscle, metabolic dysfunction is a significant issue. physiology.orgphysiology.org While SLN is often upregulated in dystrophic muscles, mitochondrial function and glucose clearance are impaired. physiology.orgphysiology.org Studies in mdx mice have investigated the effect of reducing or ablating SLN expression on metabolic dysfunction. physiology.orgphysiology.org Reduction or ablation of SLN in mdx mice improved glucose clearance rate and insulin sensitivity. physiology.orgphysiology.org These changes were associated with improved SR Ca²⁺ uptake, increased mitochondrial copy number and activity, reduced oxidative stress, and decreased muscle pathology. physiology.orgphysiology.org This indicates that in the context of muscular dystrophy, reducing elevated SLN levels can be beneficial for muscle metabolism and glucose homeostasis. physiology.orgphysiology.org
Here is a summary of findings on metabolic effects in animal models:
| Animal Model | Diet/Condition | Key Metabolic Findings | Source(s) |
| SLN-KO mice | High-Fat Diet | Increased adiposity, insulin resistance, poor glucose tolerance. | nih.govroyalsocietypublishing.orgresearchgate.netnih.gov |
| SLN-OE mice | High-Fat Diet | Resistance to diet-induced obesity, no metabolic abnormalities, higher metabolic rate, enhanced oxidative capacity, increased mitochondrial biogenesis. | nih.govroyalsocietypublishing.orgnih.gov |
| mdx mice (reduced SLN) | Normal/Disease | Improved glucose clearance, improved insulin sensitivity, improved mitochondrial function, reduced oxidative stress. | physiology.orgphysiology.org |
Restoration of Cardiac Function in Dystrophic Models
Cardiomyopathy is a major complication in muscular dystrophies like DMD. researchgate.netnih.govmusculardystrophynews.comrutgers.edunih.gov Abnormal calcium handling due to impaired SERCA function is implicated in the cardiac pathology. researchgate.netnih.govmusculardystrophynews.com Elevated levels of this compound have been observed in the hearts of animal models and patients with DMD. researchgate.netnih.govphysiology.orgmusculardystrophynews.comnih.gov
Studies in mouse models of DMD have demonstrated that reducing SLN expression can mitigate dystrophic cardiomyopathy and improve cardiac function. researchgate.netrutgers.edunih.govmusculardystrophynews.comrutgers.edunih.gov In the severe mdx:utr-/- mouse model, germline inactivation of one SLN allele was sufficient to normalize SLN expression, restore SERCA function, and improve cardiac pathology and function, extending the lifespan of the mice. researchgate.netrutgers.edunih.govnih.gov Similar beneficial effects on cardiac function were observed in mdx mice with SLN haploinsufficiency or complete ablation. researchgate.netrutgers.edunih.gov
Reducing SLN expression in dystrophic hearts has been shown to improve SR Ca²⁺ handling and cardiac contractility. jci.orgjci.org This includes preventing mitochondrial calcium overload and improving mitochondrial function, which is often impaired in dystrophic myocardium. jci.orgjci.org The improvement in mitochondrial function is linked to reduced mitochondrial calcium uptake and restoration of mitochondrial membrane potential and morphology. jci.orgjci.org
Here is a summary of findings on cardiac effects in dystrophic animal models:
| Animal Model | Intervention | Key Cardiac Findings | Source(s) |
| mdx:utr-/- mice | Reduced SLN (genetic or AAV-mediated) | Improved cardiac function, mitigated cardiomyopathy, restored SERCA function, improved muscle regeneration, extended lifespan. | researchgate.netrutgers.edunih.govmusculardystrophynews.comnih.gov |
| mdx mice (SLN haploinsufficiency/ablation) | Reduced SLN (genetic) | Improved cardiac function, prevented cardiomyopathy, improved SERCA function, improved intracellular Ca²⁺ handling. | researchgate.netrutgers.edunih.gov |
Advanced Methodological Approaches in Sarcolipin Research
Genetically Engineered Animal Models (e.g., Sarcolipin Knockout and Overexpression Mice)
Genetically engineered mouse models, specifically this compound knockout (SLN-KO) and overexpression (SLN-OE) mice, have been instrumental in understanding the physiological functions of this compound in skeletal and cardiac muscle. Studies using SLN-KO mice have demonstrated increased SERCA function, sarcoplasmic reticulum (SR) Ca²⁺ uptake, and muscle relaxation rates. physiology.orgpnas.org Conversely, the absence of SLN in these models can lead to reduced twitch force production, particularly in the soleus muscle. physiology.org SLN-KO mice have also shown impaired muscle-based thermogenesis and a predisposition to diet-induced obesity, highlighting SLN's role in energy expenditure and metabolism. jax.orgnih.govnih.govnih.gov
Overexpression of SLN in mouse skeletal muscle, often achieved using promoters like the human skeletal α-actin promoter to drive expression in both fast- and slow-twitch fibers, has revealed contrasting phenotypes. nih.gov SLN-OE mice exhibit increased twitch force production in muscles where SLN is normally low or undetectable, such as the extensor digitorum longus (EDL). physiology.org These mice are also more resistant to fatigue and demonstrate enhanced exercise capacity. nih.gov The increased SLN expression in SLN-OE mice leads to a higher basal metabolic rate and resistance to diet-induced obesity, accompanied by enhanced oxidative capacity and mitochondrial biogenesis in their muscles. nih.govnih.govnih.gov This is thought to be mediated by elevated cytosolic Ca²⁺ transients activating the CaMKII-PGC1α signaling pathway. physiology.orgnih.govphysiology.org
Genetically engineered models have also been crucial in studying the interplay between this compound and phospholamban (PLN), another SERCA regulator. Studies crossing SLN-KO mice with PLN-overexpressing mice have investigated the physiological role of SLN upregulation in conditions of impaired SERCA function. plos.org These studies indicated that deleting SLN in PLN-overexpressing mice did not improve SERCA function or rescue the centronuclear myopathy-like phenotype but exacerbated muscle atrophy and weakness. plos.org This suggests a protective role for SLN upregulation in combating muscle myopathy in this context, potentially by promoting compensatory type II fiber hypertrophy and maintaining myofiber number through calcineurin activation and autophagic signaling. plos.org
Genetically engineered mouse models have also been used to investigate this compound's role in various muscle disease states, including muscular dystrophy. SLN expression is often upregulated in several mouse models of muscle dysfunction. nih.govoup.comfrontiersin.org Studies using SLN-KO mice in the context of muscular dystrophy models, such as mdx mice (a model for Duchenne muscular dystrophy) or Lamin A deficient mice, have yielded insights into whether this upregulation is adaptive or maladaptive. nih.govoup.comfrontiersin.org For instance, deleting SLN in mdx mice impaired calcineurin signaling and worsened dystrophic pathology, suggesting that SLN upregulation in mdx mice is an adaptive response to increase utrophin expression and combat the disease. oup.com
Table 1 summarizes key findings from genetically engineered mouse models in this compound research.
| Mouse Model Type | Key Findings | Relevant Citations |
| This compound Knockout (SLN-KO) | Increased SERCA function, SR Ca²⁺ uptake, relaxation rates. physiology.orgpnas.org Reduced twitch force. physiology.org Impaired thermogenesis. jax.orgnih.govnih.gov Predisposition to diet-induced obesity. nih.govnih.govnih.gov Exacerbated muscle atrophy in PLN-OE background. plos.org Worsened dystrophic pathology in mdx mice. oup.com | physiology.orgpnas.orgjax.orgnih.govnih.govnih.govplos.orgnih.govoup.com |
| This compound Overexpression (SLN-OE) | Increased twitch force. physiology.org Improved fatigue resistance and exercise capacity. nih.gov Higher basal metabolic rate. nih.gov Resistance to diet-induced obesity. nih.govnih.govnih.gov Enhanced oxidative capacity and mitochondrial biogenesis. nih.govnih.gov | physiology.orgnih.govnih.govnih.govnih.gov |
| PLN-OE/SLN-KO Double Knockout | Exacerbated muscle atrophy and weakness compared to PLN-OE alone. plos.org Impaired calcineurin signaling. plos.org | plos.org |
| mdx/SLN-KO Double Knockout | Impaired calcineurin signaling. oup.com Worsened dystrophic pathology. oup.com | oup.com |
In Vitro Cellular Models and Primary Muscle Cell Systems
In vitro cellular models and primary muscle cell systems provide controlled environments to study this compound function and its interaction with SERCA at a cellular level. HEK293 cells are commonly used for co-expression studies of SERCA and this compound (or phospholamban) to characterize their interactions and effects on SERCA activity. nih.govnih.gov By transfecting HEK cells with SERCA isoforms alone or in combination with SLN, researchers can assess Ca²⁺ uptake and ATPase activity under various conditions. nih.gov
Primary muscle cell systems, such as isolated muscle fibers or cultured myotubes, offer a more physiologically relevant context to investigate this compound's roles. Studies using human myotubes, for example, allow for the examination of SERCA modulation by this compound and its impact on energy metabolism, with or without in vitro exercise. uio.no These models are valuable for deciphering the molecular mechanisms underlying this compound's effects observed in vivo.
Cellular models have also been utilized to study the upregulation of SLN in conditions like skeletal muscle atrophy induced by dexamethasone (B1670325) treatment in C2C12 cells. physiology.orgphysiology.org This allows for investigation into the signaling pathways involved in regulating SLN expression.
Biochemical and Biophysical Techniques for Studying this compound-SERCA Interactions
A range of biochemical and biophysical techniques are employed to dissect the intricate interactions between this compound and SERCA and understand the molecular basis of this compound's regulatory function.
Ca²⁺ Uptake and ATPase Activity Assays
Ca²⁺ uptake and ATPase activity assays are fundamental biochemical methods used to measure the functional consequences of this compound binding to SERCA. These assays quantify the rate at which SERCA transports Ca²⁺ into the SR lumen and the rate at which it hydrolyzes ATP to fuel this transport.
Oxalate-supported Ca²⁺ uptake assays are frequently performed using microsomes from cells expressing SERCA alone or with this compound. pnas.orgnih.gov By varying Ca²⁺ concentrations, researchers can determine the apparent Ca²⁺ affinity (EC₅₀ or KCa) and the maximal rate of Ca²⁺ uptake (Vmax) of SERCA in the presence and absence of SLN. pnas.orgnih.govbiologists.com Studies have shown that this compound inhibits the Vmax of the SERCA pump and can decrease the apparent Ca²⁺ affinity. pnas.orgnih.gov
ATPase activity assays measure the rate of ATP hydrolysis by SERCA. By comparing the Ca²⁺ uptake rate to the ATPase activity rate, the coupling ratio (Ca²⁺ transported per ATP hydrolyzed) can be calculated. biorxiv.org this compound is known to uncouple Ca²⁺ transport from ATP hydrolysis, leading to increased ATP consumption and heat production. nih.govnih.govumn.edufrontiersin.org
These assays are crucial for quantifying the inhibitory effect of this compound on SERCA and for understanding how this interaction leads to altered Ca²⁺ handling and energy expenditure. physiology.orgnih.govnih.govumn.edu
Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy, Cryo-EM)
Structural biology techniques provide insights into the three-dimensional structures of this compound, SERCA, and their complex, revealing the molecular details of their interaction.
X-ray crystallography has been invaluable for determining the structures of SERCA in various states of its catalytic cycle. mdpi.comresearchgate.net While obtaining high-resolution crystal structures of membrane proteins like SERCA and its regulators can be challenging, particularly in the presence of regulatory subunits like this compound, progress has been made. umn.eduacs.org Crystal structures of SERCA in complex with this compound, sometimes obtained under specific conditions like high Mg²⁺ concentrations, have provided insights into the binding interface between SLN and SERCA. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (ssNMR), is a powerful tool for studying the structure and dynamics of membrane proteins in lipid bilayers, which mimic their native environment. umn.eduacs.orgnih.gov ssNMR allows for the characterization of this compound's structure within the membrane and its interaction with SERCA at atomic resolution. umn.eduumn.eduacs.org This technique can provide information about the orientation and dynamics of this compound within the membrane and how it interacts with different regions of SERCA. nih.gov
Cryo-electron microscopy (Cryo-EM) has emerged as a significant technique for determining the structures of large protein complexes, including membrane proteins. nih.govresearchgate.netkbdna.com Cryo-EM studies of the SERCA-sarcolipin complex can provide near-atomic resolution structures, complementing information from X-ray crystallography and NMR. umn.eduresearchgate.netkbdna.com These structural approaches collectively contribute to building a detailed picture of how this compound binds to SERCA and induces conformational changes that modulate its activity. pnas.orgumn.edunih.govnih.govcolab.ws
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that simulate the movement and interactions of atoms and molecules over time. These simulations can provide dynamic insights into the this compound-SERCA complex and the conformational changes that occur during their interaction. umn.edunih.govnih.govfrontiersin.orgacs.org
MD simulations have been used to investigate the mechanism by which this compound inhibits SERCA, exploring how SLN binding affects the conformational states of the pump and the occlusion of Ca²⁺ binding sites. nih.govfrontiersin.org Simulations have suggested that this compound can stabilize specific intermediate states of SERCA, contributing to its inhibitory effect and uncoupling activity. nih.gov For example, MD simulations have explored how the cytosolic domain of this compound might induce structural rearrangements in the energy-transduction domain of SERCA. acs.orgnih.gov These simulations complement experimental structural data by providing a dynamic view of the interaction and allowing researchers to test hypotheses about the molecular mechanisms involved. umn.edunih.govnih.gov
Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Cross-linking)
Biochemical assays are used to demonstrate and characterize the physical interaction between this compound and SERCA.
Co-immunoprecipitation is a technique used to isolate a protein complex using an antibody specific to one of the proteins in the complex. physiology.orgpnas.orgumn.eduumn.eduplos.orgplos.org While challenging for membrane proteins due to the need for membrane solubilization which can disrupt native interactions, co-immunoprecipitation has been applied to study SERCA-sarcolipin interactions in muscle homogenates or transfected cell lysates. nih.govplos.orgplos.org Studies have used co-immunoprecipitation to show that this compound can physically interact with SERCA isoforms. plos.orgplos.org
Chemical cross-linking is another method used to capture transient or weak protein-protein interactions. physiology.orgpnas.orgnih.govnih.govumn.eduumn.edu Bifunctional cross-linkers are used to covalently link interacting proteins that are in close proximity. By using cross-linkers of different lengths and specificities, researchers can map the interaction sites between this compound and SERCA. nih.govnih.gov Cross-linking experiments have provided evidence for the direct interaction between monomeric this compound and SERCA and have been used to study how Ca²⁺ concentration influences this interaction throughout the SERCA kinetic cycle. nih.govnih.gov These assays are crucial for confirming the physical association between this compound and SERCA and for gaining insights into the dynamics of their interaction.
Omics Approaches (e.g., Transcriptomics, Proteomics) in this compound Research
Omics approaches, such as transcriptomics and proteomics, provide comprehensive insights into the molecular landscape of biological systems and have been valuable in this compound research. These techniques allow for the large-scale analysis of gene expression (transcriptomics) and protein abundance and modification (proteomics), helping to elucidate this compound's regulation, interaction partners, and its role in various physiological and pathophysiological conditions. nih.govstandardbio.commdpi.com
Transcriptomic studies have been employed to quantify the expression levels of the gene encoding this compound (SLN) under different conditions. For instance, research comparing horse gluteal muscle to rabbit skeletal muscle utilized RNA sequencing to determine SLN gene transcription levels. This study revealed that while the SLN-to-ATP2A1 (SERCA1) RNA transcript ratio was significantly higher in horse muscle compared to rabbit, the corresponding protein expression ratio was lower. mdpi.comresearchgate.net This highlights a potential divergence between transcript abundance and protein levels, suggesting complex post-transcriptional or post-translational regulatory mechanisms for this compound. mdpi.comresearchgate.net
Proteomics, particularly mass spectrometry-based methods, has been instrumental in identifying and quantifying this compound protein, as well as studying its interactions with SERCA and other proteins. dntb.gov.uaresearchgate.nettandfonline.com Due to this compound being a small, membrane-bound protein, its detection and characterization by proteomics can be technically challenging, but advancements in protein separation and sensitive mass spectrometry have facilitated these studies. researchgate.nettandfonline.com Proteomic analyses have confirmed this compound's interaction with SERCA1 and SERCA2 isoforms, demonstrating its ability to decrease SERCA's affinity for Ca2+. uniprot.orgresearchgate.net Furthermore, proteomics has been used to investigate how this compound levels change in conditions like sarcopenia and Duchenne muscular dystrophy. researchgate.nettandfonline.comresearchgate.net Studies have shown elevated this compound expression during aging and in models of sarcopenia-associated skeletal muscle fibrosis. researchgate.net
Integrated multi-omics approaches, combining transcriptomics and proteomics, offer a more holistic view by correlating gene expression with protein levels and identifying potential regulatory nodes and pathways involving this compound. nih.govstandardbio.commdpi.com While the relationship between mRNA and protein is complex, integrating these datasets can provide more reliable insights into the intricate regulatory networks influencing this compound's function. standardbio.com
Here is a table summarizing some findings from omics studies related to this compound:
| Omics Approach | Study Focus | Key Finding Related to this compound | Source |
| Transcriptomics | Gene expression in horse vs. rabbit muscle | Higher SLN mRNA to ATP2A1 mRNA ratio in horse compared to rabbit. | mdpi.comresearchgate.net |
| Proteomics | Protein expression in horse vs. rabbit muscle | Lower SLN protein to SERCA1 protein ratio in horse compared to rabbit. | mdpi.comresearchgate.net |
| Proteomics | This compound interaction with SERCA | Confirmed interaction with SERCA1 and SERCA2, decreasing Ca2+ affinity. | uniprot.orgresearchgate.net |
| Proteomics | This compound in aging/sarcopenia models | Elevated this compound expression observed in aging and sarcopenia-associated muscle fibrosis. researchgate.net | researchgate.net |
Advanced Imaging Techniques for Intracellular Calcium Dynamics
Advanced imaging techniques are crucial for visualizing and quantifying intracellular calcium dynamics, which are directly impacted by this compound's regulation of SERCA pumps. This compound influences the re-uptake of Ca2+ into the sarcoplasmic reticulum, thereby affecting cytosolic calcium concentrations and transients that are essential for muscle contraction and relaxation, as well as other cellular processes. frontiersin.orgsci-hub.se
Techniques such as fluorescence microscopy using calcium indicators (e.g., Fura-2, Fluo-4) allow researchers to monitor real-time changes in intracellular Ca2+ levels in muscle cells. By using these indicators, studies can assess the impact of this compound expression levels or modifications on the amplitude, duration, and kinetics of calcium transients. nih.gov For example, studies using Fura-2 imaging have investigated SR Ca2+ store content by measuring calcium transients in response to SERCA inhibitors like cyclopiazonic acid (CPA) in cells with altered this compound expression. nih.gov
Confocal microscopy can provide higher resolution imaging of calcium dynamics within specific cellular compartments, such as the sarcoplasmic reticulum and mitochondria. This allows for a more detailed understanding of how this compound influences calcium handling at the microdomain level.
Research using these imaging techniques has demonstrated that this compound overexpression can lead to reduced amplitude and prolonged duration of calcium transients, indicative of diminished SERCA-mediated calcium re-uptake. nih.gov Conversely, reduced this compound expression or knockout can enhance SERCA activity and alter calcium handling. These studies provide functional evidence supporting the inhibitory role of this compound on SERCA activity and its impact on intracellular calcium homeostasis. nih.gov
Furthermore, advanced imaging can be combined with genetically encoded calcium sensors targeted to specific organelles to study this compound's effects on calcium dynamics within the SR lumen or in the vicinity of mitochondria, which are closely associated with SR calcium release sites.
Here is a table summarizing findings related to intracellular calcium dynamics using advanced imaging:
| Imaging Technique | Study Focus | Key Finding Related to this compound and Calcium Dynamics | Source |
| Fluorescence Microscopy (Fura-2) | SR Ca2+ store content and transients | This compound overexpression leads to reduced amplitude and prolonged duration of calcium transients. nih.gov | nih.gov |
| Fluorescence Microscopy (Fura-2) | Impact of this compound on SERCA activity | Reduced this compound expression or knockout enhances SERCA-mediated calcium uptake. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues in Sarcolipin Biology
Elucidating the Full Spectrum of Sarcolipin's Physiological Functions in Diverse Organisms
Current research has primarily focused on this compound's role in mammalian skeletal muscle, particularly in the context of thermogenesis and metabolism. However, the physiological functions of this compound in a wider range of organisms and tissues require further investigation. Studies in endothermic fish and birds have suggested that sarcoplasmic reticulum calcium cycling, potentially involving this compound, can be activated for heat production. nih.gov For instance, billfishes have specialized brain heater tissue derived from muscle that uses this compound for thermogenesis. wikipedia.org Research in migratory birds, such as gray catbirds, indicates a potential role for this compound in coordinating physiological changes related to migration, including fat deposition and a shift towards fat as a fuel source, although the exact mechanism remains unclear. biologists.com
Further research is needed to understand this compound's expression and function in diverse muscle types beyond skeletal muscle and in non-muscle tissues where SERCA is present. Exploring this compound's role in species with different metabolic strategies and environmental adaptations will provide valuable insights into its evolutionary conserved and divergent functions. Comparative studies across species, including those lacking functional UCP1, are required to confirm or refute the primary role of this compound in skeletal muscle thermogenesis in mammals. frontiersin.org
Deeper Understanding of Molecular Determinants of this compound-SERCA Uncoupling
The uncoupling of SERCA's calcium transport from ATP hydrolysis by this compound is central to its role in thermogenesis and energy expenditure. While structural analyses have shown that this compound binds to a transmembrane groove in SERCA, the precise molecular determinants governing this uncoupling mechanism are not fully understood. frontiersin.org
Future research should aim to clarify whether uncoupling primarily results from the slippage of SERCA-bound calcium ions back into the cytosol after ATP hydrolysis or from passive calcium leak through SERCA. frontiersin.org Identifying the specific regions and residues of both this compound and SERCA involved in this uncoupling process is crucial. frontiersin.org Molecular dynamics simulations have suggested that the cytosolic domain of this compound induces a structural rearrangement in SERCA's energy-transduction domain, potentially perturbing calcium occlusion and facilitating backflux. acs.orgnih.gov Further detailed structural and functional studies, including those utilizing techniques like solid-state NMR spectroscopy, are needed to validate and expand upon these findings. nih.gov Understanding how this compound binds to different conformational states of SERCA throughout the calcium transport cycle is also an important area for future exploration. nih.govfrontiersin.orgnih.gov
Comprehensive Characterization of this compound Regulatory Pathways
The expression and activity of this compound are dynamically regulated during muscle adaptation, development, atrophy, overload, and disease. physiology.orgphysiology.orgnih.gov However, the comprehensive network of pathways that control this compound expression and function is not yet fully characterized.
Future studies should investigate the transcriptional, post-transcriptional, and post-translational mechanisms regulating this compound levels and activity. Recent research has identified Site-1 Protease (S1P) as a negative regulator of this compound promoter activity, acting through the transcription factor ATF6. biorxiv.orgbiorxiv.org The identification of a cAMP response element binding protein (CREB) binding site on the this compound promoter, necessary for its activation, highlights another regulatory element requiring further study. biorxiv.orgbiorxiv.org
Post-translational modifications, such as phosphorylation at Thr5 and Ser4, have been shown to modulate this compound function, at least in cardiac myocytes, but their effect on uncoupling activity remains unclear. frontiersin.orgfrontiersin.org S-palmitoylation and S-oleylation on Cys9 have also been observed in some species, and their functional and structural roles warrant further investigation. frontiersin.orgresearchgate.net A deeper understanding of these regulatory pathways is essential for manipulating this compound expression and activity for therapeutic purposes.
Investigating the Interplay of this compound with Other SERCA Regulators and Signaling Pathways
This compound is not the sole regulator of SERCA activity; other proteins like phospholamban (PLN), myoregulin (MLN), and small ankyrin 1 (sAnk1) also interact with SERCA. physiology.org While this compound and phospholamban share some sequence homology in their transmembrane regions and can bind to a similar groove on SERCA, their interactions and functional outcomes differ significantly. nih.govuniprot.org this compound can bind to SERCA in the presence of high calcium and remains bound throughout the kinetic cycle, unlike PLN. frontiersin.orgnih.gov
Exploring this compound's Role in Adaptive Remodeling Beyond Thermogenesis and Metabolism
Beyond its established roles in thermogenesis and metabolism, this compound appears to play a significant role in adaptive muscle remodeling. Increased this compound content is observed during muscle development, atrophy, overload, and disease. physiology.orgphysiology.orgnih.gov While some studies suggest that this compound upregulation in certain conditions, like muscular dystrophy, might be detrimental, there is also evidence indicating it can be a beneficial adaptive mechanism that protects SERCA and activates calcium signaling for remodeling processes like mitochondrial biogenesis, fiber-type shifts, and muscle hypertrophy. physiology.orgphysiology.orgnih.gov
Future research needs to clarify whether this compound's role in muscle disease is adaptive or maladaptive, potentially exploring the concept of this compound hormesis, where both insufficient and excessive levels are detrimental. physiology.orgphysiology.orgnih.gov Investigating the specific mechanisms by which this compound influences muscle plasticity, including its effects on calcium-dependent pathways like calcineurin signaling, is crucial. physiology.orgresearchgate.net Studies have shown that this compound can amplify calcineurin signaling, contributing to adaptive responses in overloaded muscle. researchgate.net Further work is needed to fully understand how this compound-mediated calcium signaling impacts various aspects of muscle structure and function.
Identification of Novel Modulators of this compound Activity or Expression
Identifying molecules that can modulate this compound activity or expression holds significant therapeutic potential, particularly for metabolic disorders and muscle diseases. High-throughput screening approaches could be employed to discover novel compounds that directly affect this compound-SERCA interaction or influence this compound expression levels. mdpi.com
Future research should focus on developing targeted strategies to either increase or decrease this compound activity or expression depending on the desired physiological outcome. This could involve small molecules, peptides, or genetic approaches. Understanding the regulatory pathways discussed in Section 8.3 will be crucial for developing modulators that specifically target these mechanisms. The potential for harnessing this compound-mediated thermogenesis to increase energy expenditure and manage weight gain is an exciting area for future investigation. nih.govresearchgate.net
Bridging the Gap between In Vitro/Animal Model Findings and Human Muscle Physiology
While much of our understanding of this compound comes from in vitro studies and animal models, particularly rodents, translating these findings to human muscle physiology is a critical future direction. There are notable differences in this compound expression patterns and levels between rodents and larger mammals, including humans. frontiersin.orgfrontiersin.orgnih.gov this compound is expressed at significantly higher levels in the muscles of larger mammals compared to rodents. frontiersin.orgfrontiersin.orgnih.gov
Future research should prioritize studies directly in human muscle tissue and in human subjects to confirm the physiological relevance of findings from model systems. This includes investigating this compound's role in human muscle thermogenesis, metabolism, and adaptive responses to exercise, aging, and disease. Studies examining this compound expression and function in specific human muscle types and in various physiological and pathological conditions are needed. Bridging this gap is essential for determining the translational potential of this compound-targeted therapies for human health.
Q & A
Q. What is the primary molecular mechanism by which sarcolipin regulates SERCA activity?
this compound (SLN) binds to transmembrane helices of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), disrupting the coupling of ATP hydrolysis to calcium transport. This "uncoupling" increases energy expenditure and reduces SERCA efficiency. Key methodologies to study this interaction include:
Q. How does this compound influence calcium handling in cardiac and skeletal muscle?
SLN inhibits SERCA-mediated calcium reuptake into the sarcoplasmic reticulum, leading to prolonged cytosolic Ca²⁺ levels. This modulates muscle contraction and thermogenesis. Experimental approaches include:
- Calcium uptake assays using isolated sarcoplasmic reticulum vesicles .
- Knockout mouse models (SLN⁻/⁻) to compare SERCA activity and calcium transients in wild-type vs. deficient tissues .
- Immunohistochemistry with SLN-specific antibodies to localize expression in muscle fibers .
Q. What experimental techniques are used to quantify this compound expression in tissue samples?
- Western blotting with validated SLN antibodies (e.g., anti-SLN antibodies tested in HEK cells and human skeletal muscle) .
- qPCR to measure SLN mRNA levels, particularly in disease models like Duchenne muscular dystrophy .
- Immunofluorescence to assess tissue-specific SLN distribution (e.g., atrial vs. ventricular myocardium) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound expression data across species or disease models?
For example, SLN protein is upregulated in murine muscular dystrophy but not in canine models at the transcriptional level . Methodological considerations include:
- Multi-omics integration : Compare RNA-seq (transcriptional) and proteomic data to identify post-translational regulation .
- Species-specific antibody validation : Ensure antibodies cross-react with SLN across models (e.g., human vs. canine epitopes) .
- Functional assays : Link expression changes to SERCA activity (e.g., ATPase activity measurements) to confirm biological relevance .
Q. What methodologies are recommended to study this compound's role in mitochondrial biogenesis and fat oxidation?
SLN promotes mitochondrial proliferation by increasing energy demand via SERCA uncoupling. Approaches include:
- In vivo metabolic phenotyping : Use SLN-overexpressing transgenic mice in high-fat diet regimes to measure fat oxidation (e.g., indirect calorimetry) .
- Mitochondrial density assays : Quantify mitochondrial DNA (mtDNA) or citrate synthase activity in SLN⁻/⁻ vs. wild-type muscle .
- Pharmacological interventions : Test β-adrenergic agonists (e.g., isoproterenol) to mimic exercise-induced SLN recruitment .
Q. How does this compound mediate tissue-specific responses to β-adrenergic stimulation?
SLN enhances atrial contractility by modulating SERCA2a sensitivity to β-adrenergic signaling. Advanced methods include:
- Atrial-specific gene editing : Use CRISPR/Cas9 to delete SLN in atrial cardiomyocytes and measure Ca²⁺ transients .
- Phosphoproteomics : Analyze phosphorylation changes in SERCA regulatory proteins (e.g., phospholamban) under β-agonist treatment .
- Force transduction assays : Compare contractile force in SLN⁻/⁻ atria during isoproterenol stimulation .
Q. What experimental designs address this compound's dual role in pathology and protection?
SLN upregulation is linked to muscle weakness in dystrophy but protects against obesity-related insulin resistance. Strategies include:
- Conditional knockout models : Delete SLN in specific tissues (e.g., skeletal muscle vs. heart) to dissect localized effects .
- Time-course studies : Track SLN expression during disease progression (e.g., early vs. late-stage dystrophy) .
- Lipidomics : Correlate SLN levels with intramuscular lipid species (e.g., diacylglycerols) to assess lipotoxicity .
Methodological Best Practices
- Antibody Validation : Always include blocking peptide controls in Western blot or IHC to confirm SLN antibody specificity .
- Calcium Imaging : Use ratiometric dyes (e.g., Fura-2) to quantify cytosolic Ca²⁺ in SLN-modulated cells .
- Data Normalization : Normalize SERCA activity to total protein content or housekeeping genes in functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
